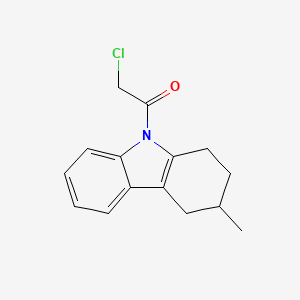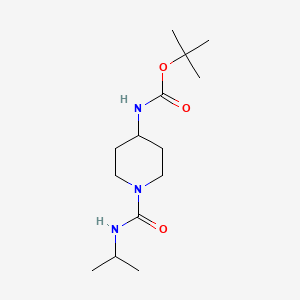![molecular formula C8H14O2S B2529521 1-{[2-(1-羟基环丁基)乙基]硫代}乙烷-1-酮 CAS No. 1909317-52-7](/img/structure/B2529521.png)
1-{[2-(1-羟基环丁基)乙基]硫代}乙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is also known by its IUPAC name, S-(2-(1-hydroxycyclobutyl)ethyl) ethanethioate . This compound is characterized by the presence of a hydroxycyclobutyl group, an ethyl chain, and a sulfanyl group attached to an ethanone moiety.
科学研究应用
1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
准备方法
The synthesis of 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one involves several steps. One common synthetic route includes the reaction of 1-hydroxycyclobutane with ethyl mercaptan under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethanoyl chloride to yield the final product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone moiety is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride may produce alcohols.
作用机制
The mechanism of action of 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group and the sulfanyl group play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
1-{[2-(1-Hydroxycyclopropyl)ethyl]sulfanyl}ethan-1-one: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.
1-{[2-(1-Hydroxycyclopentyl)ethyl]sulfanyl}ethan-1-one: The presence of a cyclopentyl group may affect the compound’s stability and reactivity.
1-{[2-(1-Hydroxycyclohexyl)ethyl]sulfanyl}ethan-1-one: The larger cyclohexyl group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
S-[2-(1-hydroxycyclobutyl)ethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-7(9)11-6-5-8(10)3-2-4-8/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPLDYPSGXKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B2529439.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2529440.png)
![N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2529441.png)
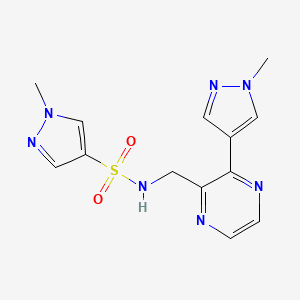

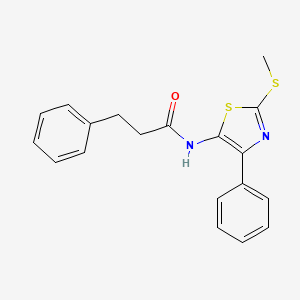

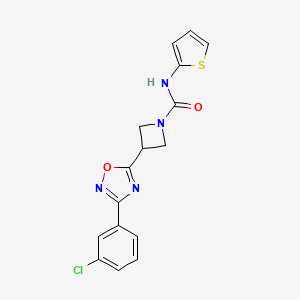

![2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2529454.png)
![N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2529455.png)
